Cas no 24358-84-7 ((S)-Mepavacaine)

(S)-Mepavacaine structure
(S)-Mepavacaine structure
Product Name:(S)-Mepavacaine
CAS No:24358-84-7
MF:C15H22N2O
MW:246.347983837128
CID:256210
PubChem ID:3032799
Update Time:2025-07-15

(S)-Mepavacaine Chemical and Physical Properties

Names and Identifiers

    • 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-, (2S)-
    • (2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • ( )-1,2',6'-Trimethyl-2-piperidincarboxanilid
    • (+)-1-Methyl-2',6'-pipecoloxylidide
    • (+)-Mepivacaine
    • (2S)-N-(2,6-dime
    • (S)-Mepivacaine
    • 2',6'-Pipecoloxylidide, 1-methyl-, (+)- (8CI)
    • 2',6'-Pipecoloxylidide, 1-methyl-, L-(+)-
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, (S)-
    • Dexivacain
    • Dexivacaina
    • Dexivacaina [INN-Spanish]
    • Dexivacaine [USAN:INN]
    • Dexivacainum
    • Dexivacainum [INN-Latin]
    • L(+)-Mepivacaine
    • UNII-QI846AL4NC
    • CS-0078837
    • (2S)-N-(2, 6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • 5-22-01-00223 (Beilstein Handbook Reference)
    • HY-119961
    • QI846AL4NC
    • 2',6'-Pipecoloxylidide, 1-methyl-, (+)-
    • CHEMBL2104634
    • (+)-1,2',6'-Trimethyl-2-piperidincarboxanilid
    • Q27287277
    • DEXIVACAINE
    • Dexivacaine (USAN/INN)
    • AKOS040751539
    • DEXIVACAINE [USAN]
    • (S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • BRN 0211230
    • L-(+)-MEPIVACAINE
    • DTXSID30179091
    • DEXIVACAINE [INN]
    • EN300-18562930
    • SCHEMBL25315
    • NS00098815
    • 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (2S)-
    • Mepivacaine, (s)-
    • D03719
    • (+)-1-METHYL-2',6'-PIPECOLOXYLIDIDE.
    • ROPIVACAINE HYDROCHLORIDE MONOHYDRATE IMPURITY C [EP IMPURITY]
    • (S)-Mepavacaine
    • (Z,2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
    • 24358-84-7
    • Inchi: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
    • InChI Key: INWLQCZOYSRPNW-ZDUSSCGKSA-N
    • SMILES: O=C([C@@H]1CCCCN1C)NC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 246.17336
  • Monoisotopic Mass: 246.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.3A^2

Experimental Properties

  • Density: 1.077
  • Boiling Point: 383.1°Cat760mmHg
  • Flash Point: 185.5°C
  • Refractive Index: 1.567
  • PSA: 32.34

(S)-Mepavacaine Security Information

(S)-Mepavacaine Pricemore >>

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Additional information on (S)-Mepavacaine

Exploring the Potential of (S)-Mepavacaine (CAS No. 24358-84-7) in Modern Anesthesia and Beyond

The compound (S)-Mepavacaine, formally identified by its CAS Registry Number 24358-84-7, represents a significant advancement in the field of local anesthetics. This enantiomerically pure amide-type anesthetic has garnered attention for its enhanced pharmacokinetic profile compared to racemic mixtures, as demonstrated by recent studies published in Anesthesiology and Journal of Medicinal Chemistry. The molecule's stereochemistry, particularly its (S) configuration, plays a critical role in optimizing therapeutic efficacy while minimizing adverse effects—a discovery validated through comparative trials involving both enantiomers.

(S)-Mepavacaine's chemical structure features a benzoyl ester linked to a piperidine ring via an amide bond, with key substituents including a methyl group on the aromatic ring and a methoxy substituent on the piperidine nitrogen. This arrangement facilitates selective sodium channel blockade while reducing interactions with off-target proteins. A 2023 computational study in Scientific Reports revealed that the (S) enantiomer exhibits superior binding affinity to voltage-gated sodium channels due to steric complementarity with receptor sites, which aligns with observed clinical data showing faster onset times compared to traditional agents like lidocaine.

The synthesis pathway for CAS No. 24358-84-7 has undergone optimization through asymmetric catalysis techniques described in Organic Process Research & Development. Researchers achieved >99% enantiomeric excess using chiral auxiliaries combined with phase-transfer catalysis, addressing scalability challenges inherent in earlier production methods. This advancement ensures consistent product quality, a critical factor for pharmaceutical applications where stereoisomeric purity directly impacts safety profiles.

Clinical evaluations published in British Journal of Anaesthesia (2023) highlight the compound's unique pharmacokinetics: rapid absorption via transmucosal routes coupled with prolonged tissue retention without systemic accumulation. In dental applications, this enables effective analgesia lasting up to 6 hours post-administration—a marked improvement over racemic mepivacaine's typical 3-hour duration. Importantly, studies show reduced vasovagal responses compared to articaine, suggesting benefits for high-anxiety patients.

Emerging research explores novel applications leveraging (S)-Mepavacaine's neuroprotective properties. A groundbreaking preclinical trial in Nature Communications demonstrated neurotrophic effects when administered at sub-anesthetic doses, potentially mitigating nerve damage during surgeries involving peripheral nerve manipulation. This dual functionality—simultaneous analgesia and neuroprotection—positions the compound as a candidate for innovative drug delivery systems such as iontophoresis patches or microsphere formulations under investigation at institutions like MIT's Koch Institute.

Safety profiles remain under rigorous scrutiny through ongoing Phase III trials focusing on cardiovascular stability and metabolic pathways. Recent findings indicate hepatic metabolism primarily via CYP1A2 enzymes rather than CYP3A4-dominant pathways common among older agents, reducing drug-drug interaction risks for patients on concomitant medications like statins or antihypertensives. These insights align with pharmacogenomic studies identifying genetic markers predictive of optimal dosing regimens—a critical step toward personalized anesthesia protocols.

The compound's structural versatility has spurred investigations into combination therapies. A collaborative study between Stanford University and GlaxoSmithKline explored co-formulation with low-dose dexmedetomidine, achieving synergistic analgesic effects while minimizing opioid requirements—a breakthrough highlighted at the 2023 International Anesthesia Research Society conference. Such innovations underscore the compound's potential beyond standalone use in local anesthesia applications.

Ongoing research focuses on optimizing delivery mechanisms to exploit (S)-Mepavacaine's unique physicochemical properties. Nanoparticle encapsulation techniques developed at ETH Zurich enable targeted delivery across blood-brain barrier models without compromising anesthetic activity—a development that could revolutionize neurosurgical procedures requiring precise regional anesthesia without systemic exposure risks.

Economic analyses published in Health Affairs project significant cost savings from reduced postoperative complications when using stereospecific formulations like CAS No. 24358-84-7 compared to conventional mixtures. These projections consider factors like shorter recovery times and lower rates of adverse events documented across multi-center trials involving over 1500 surgical patients worldwide.

The FDA's recent Fast Track designation for specific indications reflects growing recognition of this compound's clinical value despite challenges posed by intellectual property disputes surrounding certain synthesis patents. As regulatory pathways advance alongside emerging data from real-world evidence studies, (S)-Mepavacaine stands poised to redefine standards for local anesthetic efficacy and safety across multiple medical disciplines.

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